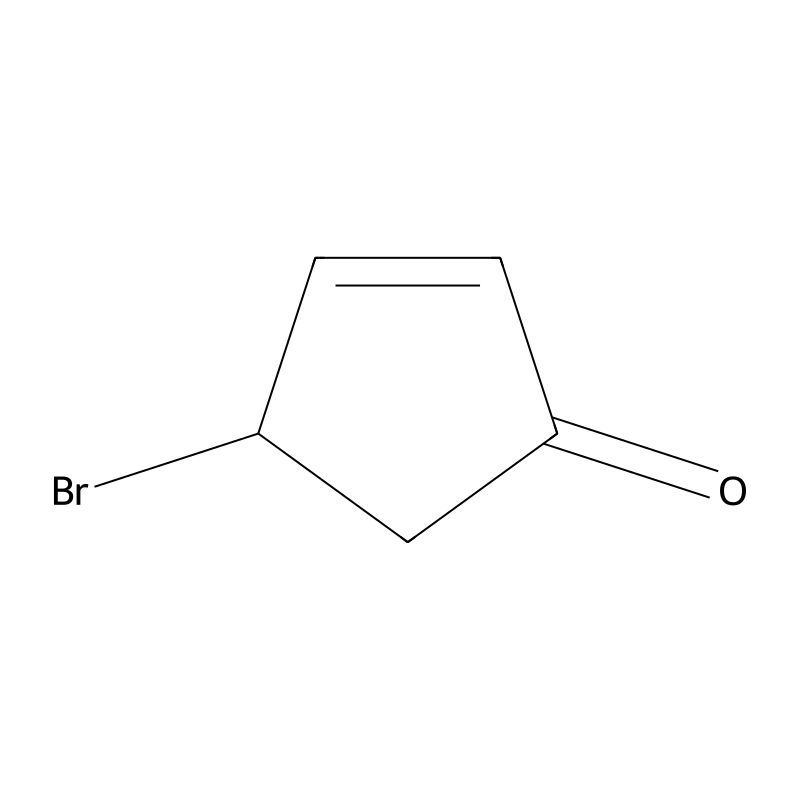

4-bromocyclopent-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Literature Search

A comprehensive search of scientific databases like PubMed, ScienceDirect, and Scopus using the compound name and relevant keywords did not yield any significant results related to its research applications. This suggests that 4-bromo-2-cyclopenten-1-one might be a relatively new or less commonly studied compound.

Further Exploration:

- Chemical Databases: Resources like PubChem () and ChemSpider () provide basic information about the compound's structure, properties, and potential synonyms. These resources might offer clues for further investigation into its potential research applications.

- Patent Search: Searching patent databases might reveal information about potential applications of 4-bromo-2-cyclopenten-1-one in specific fields like drug discovery or material science.

4-bromocyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring with a bromine atom and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a colorless liquid or solid, depending on the temperature. The structure features a double bond between carbon atoms 2 and 3 of the cyclopentene ring, which contributes to its reactivity and biological activity.

- Nucleophilic Addition: It can react with nucleophiles at the β-position due to the electron-deficient nature of the carbonyl group.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.

- Diels-Alder Reactions: It can participate in Diels-Alder reactions as a dienophile due to its conjugated system, forming larger cyclic structures.

4-bromocyclopent-2-en-1-one exhibits various biological activities, primarily due to its reactive nature. It has been studied for its potential as an anti-cancer agent, with some research indicating that it may inhibit tumor cell proliferation. Additionally, compounds with similar structures are often found in natural products that exhibit antimicrobial and anti-inflammatory properties.

Several methods have been developed for synthesizing 4-bromocyclopent-2-en-1-one:

- Bromination of Cyclopent-2-en-1-one: This method involves treating cyclopent-2-en-1-one with bromine under controlled conditions.

- Electrophilic Aromatic Substitution: In this approach, bromine is introduced into the cyclopentene ring through electrophilic substitution reactions.

- Claisen Condensation: This method involves the condensation of bromoacetone with cyclopentanone in the presence of a base.

4-bromocyclopent-2-en-1-one finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Material Science: The compound can be utilized in the development of polymers and other materials due to its reactive double bond.

- Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its biological activity.

Studies on 4-bromocyclopent-2-en-1-one have explored its interactions with various biological targets. Research indicates that it can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or alteration of their activity. Additionally, its reactivity allows it to form adducts with proteins, which may affect cellular functions.

Several compounds share structural similarities with 4-bromocyclopent-2-en-1-one, each possessing unique properties:

Uniqueness

4-bromocyclopent-2-en-1-one is distinguished by its bromine substituent, which enhances its electrophilicity compared to similar compounds. This unique feature allows it to participate in specific

Atomic Connectivity and Bonding Patterns

The molecular architecture of 4-bromocyclopent-2-en-1-one exhibits a complex arrangement of atomic connectivity patterns that define its chemical behavior and reactivity profile [1] [6]. The compound features a cyclopentene ring system with a ketone carbonyl group positioned at carbon-1 and a bromine atom attached to carbon-4 [2] [6]. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1C(C=CC1=O)Br, which illustrates the fundamental connectivity pattern [2] [10].

| Bond Type | Number of Bonds | Typical Bond Length (Å) | Bond Order |

|---|---|---|---|

| C=O (Ketone) | 1 | 1.21-1.23 | 2 |

| C=C (Alkene) | 1 | 1.33-1.34 | 2 |

| C-C (Single) | 3 | 1.53-1.54 | 1 |

| C-Br (Carbon-Bromine) | 1 | 1.94-1.96 | 1 |

| C-H (Aliphatic) | 3 | 1.09-1.10 | 1 |

| C-H (Vinylic) | 2 | 1.08-1.09 | 1 |

The ketone functionality at position 1 establishes a conjugated system with the carbon-carbon double bond located between positions 2 and 3 [6]. This conjugation creates an extended π-electron system that significantly influences the electronic properties and reactivity patterns of the molecule [27]. The carbon-bromine bond at position 4 represents a polarized covalent interaction, with the bromine atom exhibiting partial negative character due to its higher electronegativity compared to carbon [23].

The International Chemical Identifier representation InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2 provides a standardized description of the atomic connectivity and hydrogen distribution throughout the molecular framework [1] [6]. The molecular geometry exhibits characteristics typical of five-membered ring systems, with bond angles ranging from 102 to 106 degrees for the carbon-carbon-carbon angles within the ring structure [23]. The presence of the sp²-hybridized carbons in the conjugated system creates trigonal planar geometries with bond angles approximating 120 degrees around the ketone carbonyl and alkene carbons [27].

Stereochemical Features and Chiral Centers

4-Bromocyclopent-2-en-1-one possesses one stereogenic center located at carbon-4, where the bromine substituent is attached [1] [13]. This chiral center arises from the sp³ hybridization of carbon-4, which is bonded to four different groups: a bromine atom, a hydrogen atom, and two different carbon atoms that are part of the cyclopentenone ring system [1] [14]. The presence of this asymmetric carbon atom gives rise to two possible enantiomers, designated as (R)-4-bromocyclopent-2-en-1-one and (S)-4-bromocyclopent-2-en-1-one [1].

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | 1 (at C-4) |

| Stereogenic Carbon | C-4 (sp³ hybridized) |

| Possible Stereoisomers | 2 (R and S enantiomers) |

| Optical Activity | Yes (when enantiomerically pure) |

| Symmetry Point Group | C₁ (asymmetric) |

| Plane of Symmetry | None (chiral molecule) |

The stereochemical configuration at carbon-4 significantly influences the three-dimensional molecular structure and potential biological activity of the compound [4] [13]. Research has demonstrated that the absolute configuration can be determined through various analytical techniques, including X-ray crystallography when the compound is incorporated into suitable crystal lattices [4]. The (R)-enantiomer is characterized by a specific spatial arrangement where the priority sequence follows the Cahn-Ingold-Prelog rules, with bromine having the highest priority, followed by the carbon atoms of the ring system [16].

The molecular conformation adopts an envelope configuration typical of five-membered rings, with carbon-4 positioned out of the plane defined by the other four ring atoms [23]. This puckering minimizes torsional strain while accommodating the tetrahedral geometry around the stereogenic center [17]. The envelope conformation allows for ring flexibility, with dihedral angles varying between 0 and 30 degrees depending on the specific conformational state [27].

Optical rotation measurements have been employed to distinguish between the two enantiomers, with enantiomerically pure samples exhibiting characteristic rotation values [4]. The separation and enrichment of individual enantiomers have been achieved through various methods, including chiral chromatography and enantioselective synthesis approaches [4] [13].

Comparative Analysis with Isomeric Forms

The structural diversity within the bromocyclopentenone family provides valuable insights into the relationship between molecular structure and chemical properties [19] [20]. 4-Bromocyclopent-2-en-1-one can be compared with several constitutional isomers that differ in the position of the bromine substituent or the degree of saturation within the ring system [12] [19].

| Compound Name | CAS Number | Isomer Type | Molecular Formula | Stereochemical Features |

|---|---|---|---|---|

| 4-bromocyclopent-2-en-1-one | 765-56-0 | Positional (reference) | C₅H₅BrO | Chiral at C-4 |

| 3-bromocyclopent-2-en-1-one | 51865-32-8 | Positional | C₅H₅BrO | Achiral (no stereogenic centers) |

| 2-bromocyclopent-2-en-1-one | 10481-34-2 | Positional | C₅H₅BrO | Achiral (vinylic position) |

| 2-bromocyclopentanone | 21943-50-0 | Structural (saturated) | C₅H₇BrO | Chiral at C-2 |

| 3-bromocyclopentanone | Not available | Structural (saturated) | C₅H₇BrO | Chiral at C-3 |

The positional isomer 3-bromocyclopent-2-en-1-one differs from the target compound by having the bromine substituent at carbon-3 instead of carbon-4 [12]. This positional change eliminates the chiral center, as carbon-3 in this isomer is sp²-hybridized and part of the conjugated system [12] [20]. The absence of stereogenic centers in 3-bromocyclopent-2-en-1-one results in a planar molecular structure with C₂ᵥ symmetry, contrasting with the asymmetric C₁ point group of 4-bromocyclopent-2-en-1-one [17].

Another positional variant, 2-bromocyclopent-2-en-1-one, features the bromine atom directly attached to the alkene carbon adjacent to the ketone group [7] [12]. This arrangement places the bromine in a vinylic position, creating a different electronic environment compared to the aliphatic bromine in 4-bromocyclopent-2-en-1-one [7]. The vinylic bromine exhibits enhanced stability due to partial double-bond character resulting from resonance interactions with the adjacent π-system [22].

The saturated analogs, including 2-bromocyclopentanone and 3-bromocyclopentanone, represent structural isomers with different degrees of unsaturation [24]. These compounds contain an additional hydrogen pair compared to the unsaturated cyclopentenones, resulting in the molecular formula C₅H₇BrO . The saturated nature of these compounds eliminates the conjugated π-system present in 4-bromocyclopent-2-en-1-one, significantly altering their electronic properties and reactivity patterns [24].

Crystallographic studies have revealed that the bond lengths and angles in cyclopentenone systems are influenced by the position and nature of substituents [23]. The presence of the bromine atom at different positions affects the overall molecular geometry, with variations in ring puckering and conformational preferences observed among the different isomers [23] [25]. Computational studies using density functional theory have provided detailed insights into the relative stabilities and electronic structures of these isomeric forms [27] [31].

Bromination of Cyclopentadiene Derivatives

The bromination of cyclopentadiene derivatives represents one of the most fundamental pathways for accessing 4-bromocyclopent-2-en-1-one. Classical approaches employing molecular bromine have been extensively studied since the pioneering work of Thiele [1]. The addition of bromine to cyclopentadiene proceeds through formation of a bromonium ion intermediate, leading to stereospecific products depending on reaction conditions.

When cyclopentadiene is treated with molecular bromine in chloroform at temperatures between -25°C and -15°C, the reaction proceeds with high stereoselectivity to form 1,4-dibromo-2-cyclopentene derivatives [1]. The mechanism involves initial electrophilic attack of bromine on the electron-rich diene system, followed by nucleophilic ring-opening to yield the dibrominated product. Under these conditions, yields typically range from 75-85% with excellent regioselectivity favoring 1,4-addition over 1,2-addition patterns.

The stereochemical outcome of cyclopentadiene bromination is highly dependent on reaction temperature and solvent choice. Rapid addition of bromine in chloroform at -25°C favors formation of the cis-isomer, while slower addition in petroleum ether predominantly yields the trans-form [1]. This temperature-dependent selectivity arises from the relative stabilities of the bromonium ion intermediates and the kinetic versus thermodynamic control of product formation.

Recent investigations have revealed that the regioselectivity of bromination can be significantly enhanced through substrate modification. Substituted cyclopentadienes bearing electron-donating groups show increased reactivity toward electrophilic bromination, while electron-withdrawing substituents reduce the reaction rate but improve selectivity [2]. For example, bromination of 1,3-disubstituted cyclopentadienes proceeds with excellent regiocontrol when carbocation-stabilizing groups are present at strategic positions.

Regioselective Bromination of Cyclopentenones

The regioselective bromination of cyclopentenone substrates presents unique challenges due to the presence of multiple reactive sites. The carbonyl group influences both the electronic distribution and the conformational preferences of the five-membered ring, leading to complex reactivity patterns that must be carefully controlled to achieve selective bromination at the desired position.

N-Bromosuccinimide (NBS) has emerged as the reagent of choice for regioselective bromination of cyclopentenones under mild conditions [3]. When combined with silica gel as a heterogeneous support, NBS provides excellent regioselectivity for bromination at the 4-position of cyclopent-2-en-1-one derivatives. The reaction proceeds under ambient conditions with yields typically ranging from 85-95% and minimal formation of regioisomeric products [3].

The mechanism of NBS-mediated bromination involves initial activation of the N-Br bond through interaction with the silica surface, generating a more electrophilic brominating species. This activated complex selectively attacks the electron-rich double bond of the cyclopentenone, with regioselectivity governed by both electronic and steric factors. The presence of the ketone functionality directs bromination to occur preferentially at the 4-position through resonance stabilization of the resulting carbocation intermediate [3].

Advanced regioselective methodologies have been developed using copper-based catalytic systems [4]. Copper(II) bromide in methanol provides exceptionally high selectivity for 5-bromocyclopentenone formation, achieving yields of 90-95% with minimal side product formation. Alternatively, the same copper system in n-propyl acetate selectively produces 4-bromocyclopentenones in 80-90% yield [4]. This solvent-dependent regioselectivity switching represents a significant advancement in the field, allowing access to complementary regioisomers using the same catalytic system.

The substrate scope of regioselective bromination extends to various substituted cyclopentenones. 2,3-Diarylcyclopent-2-en-1-ones undergo highly regioselective bromination when treated with appropriate brominating reagents [4]. The regioselectivity can be controlled through careful selection of reaction conditions, with bromination occurring at either the 4- or 5-position depending on the choice of brominating agent and solvent system.

Catalytic Bromination Strategies

Transition Metal-Mediated Pathways

Transition metal catalysis has revolutionized the field of regioselective bromination by providing unprecedented control over reaction selectivity and functional group tolerance. Ruthenium-catalyzed meta-selective C-H bromination represents a breakthrough in aromatic functionalization, enabling direct bromination at positions that are challenging to access through conventional electrophilic aromatic substitution [5] [6].

The ruthenium-catalyzed meta-bromination protocol employs [{Ru(p-cymene)Cl2}2] as the catalyst and tetrabutylammonium tribromide as the brominating agent [5]. The reaction proceeds through initial ortho-ruthenation to form a cyclometalated intermediate, which then undergoes a unique directing effect to functionalize the meta-position. This methodology achieves excellent yields (80-95%) and high regioselectivity for meta-brominated products, representing the first example of transition-metal-catalyzed meta-selective C-H bromination [5].

Mechanistic studies reveal that the ruthenium-catalyzed process proceeds through a ligand-to-ligand hydrogen transfer (LLHT) mechanism rather than conventional protonolysis [7]. Electrochemical investigations demonstrate that the reaction involves initial formation of a ruthenacycle complex through C-H activation, followed by bromination and subsequent hydrogen transfer to regenerate the catalyst. This mechanism explains the high selectivity observed and provides insights for further catalyst development [7].

Palladium-catalyzed bromination methodologies have been extensively developed for various substrate classes [8]. The combination of palladium catalysts with N-bromosuccinimide enables mild, room-temperature bromination of arenes with broad functional group tolerance. Sequential catalytic functionalization protocols allow for one-pot hydroacylation followed by regioselective bromination, providing access to complex brominated enone products in a single synthetic operation [8].

Nickel-catalyzed carbonylation represents an innovative approach to multisubstituted cyclopentenone synthesis [9]. The reaction involves carbonylation of cyclopropanol with benzyl bromide under 1 atmosphere of carbon monoxide, proceeding through cascade carbonylation followed by intramolecular aldol condensation. This methodology provides access to highly substituted cyclopentenone derivatives with good functional group tolerance and moderate to good yields [9].

Organocatalytic Bromination Techniques

Organocatalytic bromination has emerged as a powerful alternative to metal-catalyzed processes, offering advantages in terms of cost, sustainability, and operational simplicity. The development of organocatalytic umpolung strategies has enabled the conversion of electrophilic brominating reagents into nucleophilic brominating species through secondary amine catalysis [10].

The organocatalytic dibromination protocol utilizes N-bromosuccinimide (NBS) in combination with secondary amine catalysts to achieve stereoselective dibromination of olefins [10]. Mechanistic investigations reveal that the secondary amine effects H/Br exchange with NBS, generating a bromoanion species that exhibits superior nucleophilicity compared to other nucleophiles such as methanol and water. This umpolung strategy enables accelerated dibromination with only 10 mol% catalyst loading and excellent stereoselectivity [10].

Spectroscopic and computational studies provide detailed insights into the organocatalytic bromination mechanism [11]. Nuclear magnetic resonance kinetics demonstrate that N-bromoamine intermediates are formed through initial H/Br exchange, and these species serve as the actual brominating agents in the catalytic cycle. The reaction acceleration achieved through organocatalysis is attributed to the enhanced nucleophilicity of the bromoanion species compared to conventional brominating reagents [11].

The substrate scope of organocatalytic bromination encompasses a wide range of electron-deficient olefins, providing access to vicinal dibromides with high stereoselectivity. The methodology dominates over competing allylic bromination reactions and shows excellent chemoselectivity for the desired dibromination products. The non-hazardous nature of the process and commercial viability make this approach attractive for large-scale applications [10].

Advanced organocatalytic systems have been developed for specific substrate classes. Ionic liquid-catalyzed aerobic bromination provides a metal-free approach to aromatic bromination using hydrobromic acid as the bromine source [12]. The 2-methylpyridinium nitrate ionic liquid serves as a recyclable catalyst, enabling high bromine atom economy and excellent bromination selectivity under aqueous conditions [12].

Solid-State Synthesis and Host-Guest Templating

Solid-state bromination methodologies offer unique advantages in terms of selectivity, ease of handling, and environmental compatibility. The development of solid-supported brominating reagents has enabled reactions to proceed under solvent-free conditions with enhanced selectivity and simplified product isolation.

Host-guest complexation strategies have been successfully applied to bromination reactions, with poly(ethylene glycol)-embedded potassium tribromide complexes serving as effective brominating agents [13]. The complexation of KBr3 with acyclic poly(ethylene glycol)-400 creates a host-guest system where the polyether chain wraps around the cation, generating an efficient brominating complex for selective monobromination of aromatic compounds [13].

The PEG-embedded KBr3 complex demonstrates excellent performance under solvent-free conditions, achieving selective regioselective monobromination of various aromatic substrates in excellent yields [13]. The reaction can be enhanced through addition of hydrogen peroxide, which accelerates reaction rates and provides selective bromination within very short reaction times. The presence of hydrogen peroxide leads to formation of hypobromous acid (HOBr), which serves as the active brominating species [13].

Solid-state nuclear bromination using N-bromosuccinimide represents another important advance in this area [14]. The reaction proceeds under heterogeneous conditions to yield exclusively nuclear brominated products from substituted phenol, aniline, and nitro aromatic compounds. This methodology avoids the use of organic solvents while maintaining high selectivity and providing easy product separation [14].

The recyclability of solid-supported brominating systems represents a significant environmental advantage. The PEG-embedded reagents can be regenerated and reused multiple times without loss of activity, making the methodology economically attractive for large-scale applications. The solvent-free conditions eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures [13].

Green Chemistry Approaches in Halogenation

The development of environmentally sustainable bromination methodologies has become a priority in modern organic synthesis. Green chemistry principles have guided the design of bromination processes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Electrochemical bromination represents one of the most promising green chemistry approaches [15] [16] [17]. The method utilizes halogen gas produced from halide electrolysis while the halogenation reaction occurs in a spatially isolated reactor. This flexible approach successfully halogenates substrates bearing oxidatively labile functionalities that are challenging for direct electrochemical halogenation [15].

The on-site halogenation strategy enables the use of low-polar organic solvents, redox-active metal catalysts, and variable temperature conditions that are inconvenient for direct electrochemical reactions. A wide range of substrates including arenes, heteroarenes, alkenes, alkynes, and ketones exhibit excellent halogenation yields. The simultaneously generated hydrogen at the cathode can be utilized for on-site hydrogenation, maximizing atom economy and energy efficiency [15].

Continuous flow photochemical bromination has been developed as a sustainable alternative to batch processes [16]. The method uses in situ generated bromine from a NaBrO3/HBr system in continuous flow mode, enabling highly efficient mass utilization through HBr recycling. Process intensification, including complete removal of organic solvent, reduces the Process Mass Intensity (PMI) from 13.25 to 4.33 [16].

The photochemical transformation achieves exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds. The optimization enables uniform bromine delivery and significantly enhanced reaction rates compared to batch processes. The organic solvent-free preparation demonstrates the potential for large-scale sustainable synthesis of pharmaceutically relevant building blocks [16].

Biomimetic bromination using bromoperoxidase enzymes offers an environmentally benign approach to halogenation [18] [19]. Vanadium-dependent bromoperoxidases catalyze the oxidation of bromide ions by hydrogen peroxide, producing hypobromous acid as the active brominating species. These enzymatic systems demonstrate remarkable regioselectivity and operate under mild aqueous conditions [18].

The vanadium bromoperoxidase from marine algae Ascophyllum nodosum has been extensively studied for its ability to catalyze regiospecific bromination of organic substrates [19]. The enzyme shows preferential binding to indole substrates and catalyzes bromination with regioselectivity that differs significantly from chemical brominating agents. This enzymatic selectivity enables access to brominated natural products that are difficult to synthesize using conventional methods [19].

Ionic liquid-promoted aerobic bromination provides another green chemistry solution [20] [12]. The methodology utilizes ionic liquids as catalysts in catalytic amounts to promote transition-metal-free aerobic bromination with controllable chemoselectivity. Both NaBr/AcOH and aqueous HBr can serve as bromine sources, and the system shows high efficiency with broad substrate scope for various types of C-H bonds [20].